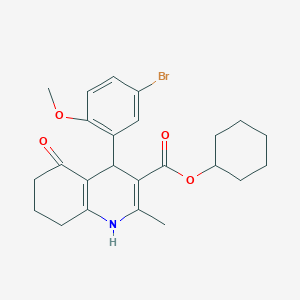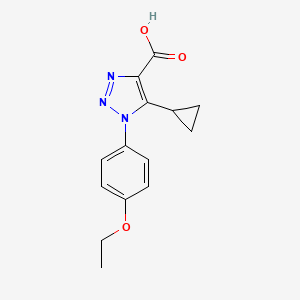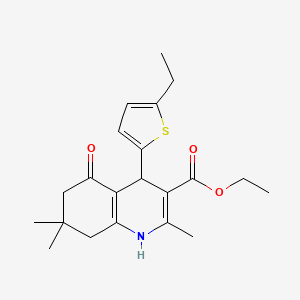
N-(4-chlorophenyl)-N'-(2-furylmethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2-furylmethyl)ethanediamide, commonly known as CFME, is a chemical compound that has gained significant attention in the field of scientific research. The compound belongs to the class of N-phenyl-N'-alkyl ethylenediamines and has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of CFME is not fully understood, but several studies have suggested that it may act by inhibiting the activity of protein kinases. CFME has been shown to inhibit the phosphorylation of several proteins, including histone H1 and myelin basic protein, which are known substrates of protein kinases.
Biochemical and Physiological Effects:
CFME has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFME inhibits cell proliferation and induces apoptosis in cancer cells. CFME has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, from immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFME is its potent cytotoxic effects against cancer cells. This makes CFME a promising candidate for the development of novel anticancer drugs. However, one of the limitations of CFME is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CFME. One area of research could focus on the development of novel analogs of CFME with improved solubility and potency. Another area of research could focus on the development of CFME-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CFME and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of CFME involves the reaction of 2-furylacetaldehyde with 4-chlorobenzonitrile in the presence of ammonium acetate and palladium on carbon catalyst. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
CFME has been studied for its potential applications in various scientific fields. In medicinal chemistry, CFME has been investigated for its anticancer activity. Several studies have shown that CFME has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In pharmacology, CFME has been studied for its potential as a novel analgesic agent. Studies have shown that CFME exhibits potent analgesic effects in animal models of pain, and it may be a promising alternative to currently available analgesic drugs.
In biochemistry, CFME has been studied for its potential as a tool for investigating the role of protein kinases in various cellular processes. CFME has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-3-5-10(6-4-9)16-13(18)12(17)15-8-11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUXEZOPFIRRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(furan-2-ylmethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5230255.png)

![N'-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-2-furohydrazide](/img/structure/B5230271.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5230314.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
![3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)

![ethyl 1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5230392.png)